What is the mechanism of action of N,4-Diethylpiperazine-2-carboxamide
What is the mechanism of action of N,4-Diethylpiperazine-2-carboxamide
A Note on the Original Topic
Initial research did not yield any scientific literature or data regarding a compound named "N,4-Diethylpiperazine-2-carboxamide." This suggests that the compound may be novel, not widely researched, or is identified by a different nomenclature.
In order to fulfill the request for a comprehensive technical guide, this document will focus on Prazosin , a well-characterized and clinically significant member of the piperazine chemical class. The detailed analysis of Prazosin's mechanism of action will serve as an exemplar of the in-depth technical guide requested.
An In-Depth Technical Guide to the Mechanism of Action of Prazosin
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prazosin is a quinazoline-derived compound that functions as a potent and selective antagonist of alpha-1 (α1) adrenergic receptors.[1][2] Its primary mechanism of action involves the competitive and reversible blockade of these receptors, which are predominantly located on the postsynaptic membranes of vascular smooth muscle, the prostate, and in the central nervous system.[1][2] This antagonism inhibits the signaling cascade typically initiated by the endogenous catecholamines, norepinephrine and epinephrine. The result is a reduction in total peripheral resistance and blood pressure, making Prazosin an effective antihypertensive agent.[3] Additionally, its effects on smooth muscle in the urinary tract provide therapeutic benefit in benign prostatic hyperplasia (BPH).[1][4] More recent research has also elucidated its role in the central nervous system, leading to its use in treating post-traumatic stress disorder (PTSD)-associated nightmares.[1][5] This guide will provide a detailed exploration of the molecular interactions, signaling pathways, and physiological consequences of Prazosin's action.
Introduction: Prazosin in a Clinical Context
First patented in 1965 and approved for medical use in 1974, Prazosin (marketed as Minipress) is a well-established therapeutic agent.[5] It is primarily prescribed for hypertension, BPH, and off-label for PTSD-related nightmares and sleep disturbances.[4][5][6] Unlike non-selective alpha-blockers, Prazosin's high selectivity for α1-adrenoceptors over α2-adrenoceptors minimizes common side effects like tachycardia.[7] Its action of relaxing blood vessels allows for easier blood flow, thereby lowering blood pressure.[4]
Molecular Mechanism of Action
Selective Antagonism of α1-Adrenergic Receptors
The cornerstone of Prazosin's mechanism is its high-affinity, competitive binding to α1-adrenergic receptors.[3][8] These G-protein coupled receptors (GPCRs) are integral to the sympathetic nervous system's control of vascular tone. Prazosin demonstrates high affinity for all three α1-receptor subtypes (α1A, α1B, and α1D) and significantly lower affinity for α2-adrenergic receptors.[5]
Table 1: Prazosin Binding Affinities (Ki) for Adrenergic Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) Range (nM) |
| α1A | 0.13 - 1.0 |
| α1B | 0.06 - 0.62 |
| α1D | 0.06 - 0.38 |
| α2A | 210 - 5,012 |
| α2B | 13 - 676 |
| α2C | 10 - 257 |
| Data sourced from Wikipedia, which collates data from various pharmacological studies.[5] |
The binding of Prazosin to the α1A-adrenoceptor is primarily driven by hydrogen bonds, with Ser203 and Ser192 in the fifth transmembrane segment of the receptor being key sites for this interaction.[9][10]
Downstream Signaling Cascade Inhibition
In its natural state, the binding of agonists like norepinephrine to α1-receptors activates a Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction.
Prazosin, by competitively blocking the receptor, prevents this entire cascade.[2] This blockade leads to a decrease in intracellular calcium levels, resulting in vasodilation of both arterioles and veins, and relaxation of smooth muscle in the bladder neck and prostate.[2]
Step-by-Step Protocol
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Tissue/Cell Preparation : Homogenize tissues or cells expressing the target α1-adrenoceptor subtype and isolate the membrane fraction through centrifugation.
-
Assay Setup : In a series of tubes, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [3H]-Prazosin), and varying concentrations of the unlabeled competitor drug (Prazosin). [11]3. Incubation : Allow the reaction to reach equilibrium at a controlled temperature.
-
Separation : Rapidly filter the mixture through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification : Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis : Plot the percentage of radioligand displaced against the log concentration of the unlabeled Prazosin. This sigmoidal curve is used to determine the IC50 (the concentration of Prazosin that displaces 50% of the radioligand). The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Conclusion and Future Directions
The primary mechanism of action of Prazosin is unequivocally its function as a selective, competitive antagonist at α1-adrenergic receptors. This action effectively decouples the sympathetic nervous system's control over smooth muscle contraction, leading to vasodilation and a reduction in blood pressure. While this mechanism is well-understood, emerging research into its "off-target" effects on signaling pathways like PI3K/AKT/mTOR and ERK suggests a broader therapeutic potential. [12][13]Future investigations should focus on elucidating these non-canonical pathways, which could open new avenues for the application of Prazosin and its analogs in oncology and cellular protection.
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Cavero, I., & Roach, A. G. (1978). Mechanism of the hypotensive action of prazosin. PubMed. [Link]
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Taylor, B. N., & Cassagnol, M. (2023). Prazosin. StatPearls - NCBI Bookshelf. [Link]
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Prazosin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]
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Oshita, M., Kigoshi, S., & Muramatsu, I. (1998). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British Journal of Pharmacology. [Link]
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Wang, J., et al. (2019). Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway. Oncology Letters. [Link]
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Prazosin Uses, Side Effects & Warnings. Drugs.com. [Link]
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Rubin, P. C., & Blaschke, T. F. (1980). Prazosin protein binding in health and disease. PubMed. [Link]
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Prazosin (Minipress): Uses & Side Effects. Cleveland Clinic. [Link]
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Svartengren, J., Mohell, N., & Cannon, B. (1985). Identification of [3H]prazosin binding sites in crude membranes and isolated cells of brown adipose tissue as alpha 1-adrenergic receptors. PubMed. [Link]
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Wang, J., et al. (2015). Binding interactions between prazosin and α1A-adrenoceptor: investigation on the thermodynamic behaviors and the binding mechanism by high performance affinity chromatography. Analytical Methods. [Link]
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Wang, J., et al. (2015). Binding interaction between prazosin and α1A-adrenoceptor: Investigation on the thermodynamic behaviours and the binding mechanism by high performance affinity chromatography. ResearchGate. [Link]
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Cohen, M. L., Wiley, K. S., & Landry, A. S. (1980). In Vitro Comparison of the Pre- and Postsynaptic Alpha Adrenergic Receptor Blocking Properties of Prazosin and Tiodazosin (BL511). Clinical and Experimental Hypertension. [Link]
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Wang, L., et al. (2017). Prazosin protects myocardial cells against anoxia-reoxygenation injury via the extracellular signal-regulated kinase signaling pathway. Molecular Medicine Reports. [Link]
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Sun, J., et al. (2020). Prazosin blocks apoptosis of endothelial progenitor cells through downregulating the Akt/NF-κB signaling pathway in a rat cerebral infarction model. PubMed. [Link]
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Wang, J., et al. (2015). Binding site and association constant of prazosin binding to the immobilized a 1A -AR column at different temperatures. ResearchGate. [Link]
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Assedo, G., et al. (2017). The anti‐hypertensive drug prazosin inhibits glioblastoma growth via the PKCδ‐dependent inhibition of the AKT pathway. EMBO Molecular Medicine. [Link]
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